[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride
Overview
Description
[2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C9H20ClNO and a molecular weight of 193.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride typically involves the reaction of 2-(Propan-2-yl)oxan-3-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining safety standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology: In biological research, this compound is used to study the effects of amine-containing compounds on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It serves as a precursor for the synthesis of active pharmaceutical ingredients and other specialized compounds .
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group in the compound can form hydrogen bonds and electrostatic interactions with various receptors and enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- [2-(Propan-2-yl)oxan-3-yl]methanamine
- [2-(Propan-2-yl)oxan-3-yl]methanol
- [2-(Propan-2-yl)oxan-3-yl]methanoic acid
Uniqueness: Compared to similar compounds, [2-(Propan-2-yl)oxan-3-yl]methanamine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various research and industrial applications .
Properties
IUPAC Name |
(2-propan-2-yloxan-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)9-8(6-10)4-3-5-11-9;/h7-9H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDPMUDKZYBNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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